Cas no 149-31-5 (2-methylpentane-1,3-diol)
2-methylpentane-1,3-diol structure
Product Name:2-methylpentane-1,3-diol
CAS 번호:149-31-5
MF:C6H14O2
메가와트:118.174162387848
MDL:MFCD01740992
CID:148742
PubChem ID:61099
Update Time:2025-04-19
2-methylpentane-1,3-diol 화학적 및 물리적 성질
이름 및 식별자
-
- 1,3-Pentanediol,2-methyl-
- 2-Methyl-1,3-pentanediol
- NSC 1251
- 2-METHYLPENTANE-1,3-DIOL
- 1,3-Pentanediol, 2-methyl-
- AKOS006279043
- 1,3-Butanediol, 2,4-dimethyl-
- EN300-298644
- 2,4-Dimethylbutanediol-1,3
- DTXSID6044149
- 149-31-5
- 2,4-Dimethyl-1,3-butanediol
- NSC1251
- UNII-4R3VO25NGR
- 4R3VO25NGR
- NIOSH/EK1710000
- EK17100000
- SPXWGAHNKXLXAP-UHFFFAOYSA-N
- NS00006069
- SCHEMBL186534
- AI3-00937
- 2,4-Dimethylbutanediol-1,3 [German]
- NSC-1251
- DB-240262
- G51997
- 2-methylpentane-1,3-diol
-
- MDL: MFCD01740992
- 인치: 1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
- InChIKey: SPXWGAHNKXLXAP-UHFFFAOYSA-N
- 미소: OC(CC)C(C)CO
계산된 속성
- 정밀분자량: 118.09942
- 동위원소 질량: 118.099
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 3
- 복잡도: 54.5
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 40.5A^2
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 0.6
실험적 성질
- 밀도: 0.9737 g/cm3 (22 ºC)
- 융해점: -30°C
- 비등점: 214-215 ºC (700 Torr)
- 플래시 포인트: 108.5±7.2 ºC,
- 굴절률: 1.4486 (22 ºC)
- 용해도: 용출도(50g/l)(25ºC),
- PSA: 40.46
- LogP: 0.38570
- 증기압: 0.0±0.9 mmHg at 25°C
2-methylpentane-1,3-diol 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-methylpentane-1,3-diol 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | B487583-10mg |
2-methylpentane-1,3-diol |
149-31-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B487583-50mg |
2-methylpentane-1,3-diol |
149-31-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B487583-100mg |
2-Methylpentane-1,3-diol |
149-31-5 | 100mg |
$ 800.00 | 2023-09-08 | ||
| Enamine | EN300-298644-0.05g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 0.05g |
$118.0 | 2025-03-19 | |
| Enamine | EN300-298644-0.1g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 0.1g |
$176.0 | 2025-03-19 | |
| Enamine | EN300-298644-0.25g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 0.25g |
$252.0 | 2025-03-19 | |
| Enamine | EN300-298644-0.5g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 0.5g |
$457.0 | 2025-03-19 | |
| Enamine | EN300-298644-1.0g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 1.0g |
$584.0 | 2025-03-19 | |
| Enamine | EN300-298644-2.5g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 2.5g |
$1147.0 | 2025-03-19 | |
| Enamine | EN300-298644-5.0g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 5.0g |
$1695.0 | 2025-03-19 |
2-methylpentane-1,3-diol 관련 문헌
-
Yiwen Cao,Shenjie Zhu,Lin Zhang,Qun Cui,Haiyan Wang Anal. Methods 2021 13 2989
-
Seiji Aratake,Takahiko Itoh,Tsubasa Okano,Takahiro Usui,Mitsuru Shoji,Yujiro Hayashi Chem. Commun. 2007 2524
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3. A total synthesis of the unique tris-oxazole macrolide ulapualide A produced by the marine nudibranch Hexabranchus sanguineusShital K. Chattopadhyay,Gerald Pattenden J. Chem. Soc. Perkin Trans. 1 2000 2429
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4. 520. Reactions of orthoesters of germanium. Part II. Reactions of tetraethoxygermanium with glycolsR. C. Mehrotra,G. Chandra J. Chem. Soc. 1963 2804
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5. Scandium and yttrium complexes of the diamide–diamine donor ligand (2-C5H4N)CH2N(CH2CH2NSiMe3)2: chloride, primary and secondary amide, benzamidinate and alkyl functionalised derivativesMichael E. G. Skinner,Philip Mountford J. Chem. Soc. Dalton Trans. 2002 1694
149-31-5 (2-methylpentane-1,3-diol) 관련 제품
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- 19550-07-3(2,5-Dimethyl-3-hexanol)
- 19780-39-3(3-Ethyl-2-heptanol)
- 19780-44-0(4-Ethyl-3-hexanol)
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